Thallium triacetate

Description

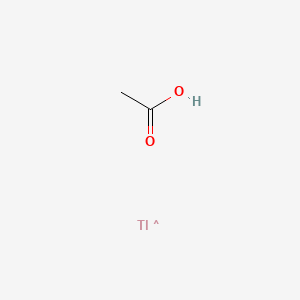

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

The action of thallium acetate on phasic transmitter release in the mouse neuromuscular junction ... thallium irreversibly block phasic transmitter release, whereas spontaneous transmitter release is reversibly enhanced. The actions of chronically admin thallous acetate were studied electrophysiologically at a central noradrenergic synapse in the rat. ... Thallium intoxication causes a redn in techolaminergic input into central neurons. Such changes may contribute to the neurological sequelae of thallium toxicosis. Light scattering and electron microscopic exam of rat liver mitochrondria treated with the nitrate or acetate of monovalent thallium showed that the toxic effect of thallium on the mitochondria is associated with both its penetration into intramitochondrial space, with its interaction with mitochondrial membranes. In the isolated phrenic nerve hemidiaphragm preparation from the rat, thallium acetate induced a dose dependent irreversible paralysis. From these results it is suggested that thallium interferes with synaptic transmission by presynaptically antagonizing calcium ion dependent processes. For more Mechanism of Action (Complete) data for THALLIUM(I) ACETATE (7 total), please visit the HSDB record page. |

|---|---|

CAS No. |

15843-14-8 |

Molecular Formula |

C2H4O2Tl |

Molecular Weight |

264.44 g/mol |

InChI |

InChI=1S/C2H4O2.Tl/c1-2(3)4;/h1H3,(H,3,4); |

InChI Key |

LVAMVZXECCXUGI-UHFFFAOYSA-N |

SMILES |

CC(=O)O.[Tl] |

Canonical SMILES |

CC(=O)O.[Tl] |

Color/Form |

WHITE CRYSTALS |

density |

3.765 at 278.6 °F (USCG, 1999) 3.68 |

melting_point |

230 °F (NTP, 1992) 131 °C |

physical_description |

Thallium acetate is a white odorless crystalline solid. Density 3.68 g / cm3. A dangerous poison. |

Related CAS |

15843-14-8 15843-14-8 (unspecified thallium salt) 2570-63-0 (thallium(+3) salt) 563-68-8 (Parent) |

solubility |

Soluble (NTP, 1992) SOL IN ALCOHOL AND WATER VERY SOL IN CHLOROFORM Soluble in water and ethanol Insol in acetone |

Origin of Product |

United States |

Synthetic Routes and Preparative Strategies for Thallium Triacetate and Its Carboxylate Derivatives

Established Laboratory Syntheses of Thallium(III) Acetate (B1210297)

The most common and established method for the laboratory synthesis of thallium(III) acetate involves the reaction of thallium(III) oxide with acetic acid. strem.comchemicalbook.commedline.comhimedialabs.comscientificlabs.co.uk The resulting product can then be crystallized, often with the aid of acetic anhydride (B1165640) to ensure an anhydrous product. strem.comchemicalbook.commedline.comhimedialabs.comscientificlabs.co.uk

A typical preparative procedure involves dissolving thallium(III) oxide in hot glacial acetic acid. chemicalbook.com The mixture is heated, often to temperatures around 80-90°C, to facilitate the reaction. chemicalbook.commedline.comhimedialabs.comscientificlabs.co.uk After the reaction is complete, the solution is filtered to remove any unreacted starting material or impurities. Upon cooling, thallium(III) acetate crystallizes from the solution. For obtaining the anhydrous form, the crystallization is carried out in acetic anhydride. strem.com

Table 1: Synthesis of Thallium(III) Acetate

| Starting Material | Reagent(s) | Reaction Conditions | Product |

|---|---|---|---|

| Thallium(III) oxide (Tl₂O₃) | Acetic acid (CH₃COOH) | Heating (e.g., 80-90°C) | Thallium(III) acetate (Tl(CH₃COO)₃) |

| Thallium(III) oxide (Tl₂O₃) | Acetic acid, Acetic anhydride | Stirring at 80-90°C, followed by cooling and recrystallization | Anhydrous Thallium(III) acetate |

Preparation of Substituted and Chiral Thallium(III) Carboxylates

The synthesis of substituted and chiral thallium(III) carboxylates is achieved through ligand exchange reactions, typically starting from thallium(III) acetate. This allows for the introduction of various carboxylate groups, tailoring the reagent for specific synthetic applications.

For instance, thallium(III) tripropionate (TTP) can be prepared by reacting thallium(III) acetate with propionic acid. mdpi.com Similarly, chiral thallium(III) carboxylates can be synthesized. An example is the preparation of thallium tris-[(S)-(-)-2-acetoxypropionate] (TTAP), which involves the reaction of thallium(III) acetate with (S)-(-)-2-acetoxypropionic acid. mdpi.com This reaction is typically performed under reduced pressure to drive the equilibrium towards the product by removing the acetic acid formed. mdpi.com

The ability to introduce chiral ligands onto the thallium(III) center opens possibilities for asymmetric synthesis, where the chiral environment of the reagent can influence the stereochemical outcome of a reaction. mdpi.com

Table 2: Examples of Substituted and Chiral Thallium(III) Carboxylates Synthesis

| Starting Thallium Salt | Carboxylic Acid | Reaction Conditions | Product |

|---|---|---|---|

| Thallium(III) acetate | Propionic acid | Stirring at room temperature, followed by reduced pressure | Thallium(III) tripropionate (TTP) |

| Thallium(III) acetate | (S)-(-)-2-Acetoxypropionic acid | Stirring under reduced pressure at elevated temperature (e.g., 60°C) | Thallium tris-[(S)-(-)-2-acetoxypropionate] (TTAP) |

Purification Techniques for Research-Grade Thallium(III) Acetate

To obtain research-grade thallium(III) acetate, purification is essential to remove unreacted starting materials, byproducts, and traces of water. The most common purification method is recrystallization. chemicalbook.commedline.comhimedialabs.comscientificlabs.co.ukmetoree.com

After the initial synthesis, the crude thallium(III) acetate can be dissolved in a suitable solvent, from which it is then allowed to crystallize. Hot acetic acid is a commonly used solvent for this purpose. chemicalbook.com The crude product is dissolved in the hot solvent, and upon cooling, purified crystals of thallium(III) acetate precipitate out, leaving impurities in the solution. Filtration of the crystals followed by drying yields the purified compound. Another reported method involves recrystallization from alcohol. metoree.com

For applications requiring strictly anhydrous conditions, the use of acetic anhydride during the final crystallization step is crucial as it reacts with any water present. strem.com

Stability and Handling Considerations for Thallium(III) Acetate in Laboratory Settings

Thallium(III) acetate is a stable compound under specific conditions but requires careful handling due to its reactivity and toxicity. It is reported to be stable for extended periods if stored in a well-sealed container, protected from light and moisture, such as in a desiccator. chemicalbook.comcoleparmer.com

The compound is sensitive to light, and exposure can lead to decomposition. coleparmer.com Therefore, it should be stored in amber-colored bottles or in a dark place. Moisture sensitivity is another critical factor, as thallium(III) acetate can undergo hydrolysis. scispace.comgoogle.comacs.org The presence of water can lead to the formation of thallium(III) hydroxide (B78521) or hydrated oxides, which can affect its reactivity in organic synthesis.

Heating thallium(III) acetate can also cause it to decompose. americanelements.com Therefore, any heating during synthetic procedures should be carefully controlled. Due to its high toxicity, all handling of thallium(III) acetate and its derivatives must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety goggles, should be worn to prevent any contact with the skin or eyes and to avoid inhalation. coleparmer.comnoaa.gov

Thallium Triacetate in Oxidative Organic Transformations

Oxidative Rearrangements Mediated by Thallium(III) Acetate (B1210297)

Thallium(III) acetate is a powerful oxidizing agent that can induce rearrangements in various organic substrates. Its interactions with ketones, alkenes, and homoallylic alcohols lead to significant structural modifications, providing pathways to valuable synthetic intermediates.

Ketone Rearrangements, Including α-Acetoxylation and Carbon Skeleton Rearrangements

The oxidation of ketones by thallium(III) acetate can proceed through several pathways, including α-acetoxylation and rearrangements of the carbon skeleton. rsc.orgrsc.org The specific outcome is often dependent on the substrate's structure and the reaction conditions.

The reaction of ketones with thallium(III) acetate is believed to proceed through an enol or enolate intermediate. The kinetics of the oxidation of acetophenone (B1666503) and its substituted derivatives with thallium(III) acetate in aqueous acetic acid show a first-order dependence on both the oxidant and the organic substrate. ias.ac.in The reaction is also catalyzed by acid. ias.ac.in The proposed mechanism involves the formation of an organothallium intermediate, which then undergoes further transformation. oup.com

In the case of α-acetoxylation, the thallium(III) salt essentially facilitates the introduction of an acetoxy group at the carbon atom adjacent to the carbonyl group. For instance, the oxidation of acetophenone with thallium(III) acetate yields phenacyl acetate. ias.ac.in The oxidation of enamines with thallium triacetate also leads to the formation of α-acetoxy ketones. acs.org

Carbon skeleton rearrangements are another significant outcome of thallium(III) acetate-mediated ketone oxidations. rsc.orgrsc.org These rearrangements often involve ring contractions in cyclic ketones. For example, the treatment of cholestan-3-one (B8813596) with thallium(III) acetate can lead to a ring-contracted product. rsc.org The study of various steroid ketones revealed that acetoxylation, dehydrogenation, and carbon skeleton rearrangement are the three primary modes of reaction. rsc.orgrsc.org

| Substrate | Reagent | Conditions | Major Product(s) | Yield (%) |

| Cholestan-1-one (B14637809) | Thallium triacetate | Acetic acid, heat | Cholest-2-en-1-one, A-norcholestane-1α-carboxylic acid | 28, 27 |

| 1α-acetoxycholestan-2-one | Thallium triacetate | Acetic acid, heat | 1α-acetoxycholestan-2-one | 26 |

| Acetophenone | Thallium triacetate | 95% aq. acetic acid | Phenacyl acetate | Not specified |

Alkene Oxidations and Directed Functionalizations (e.g., Dimethoxylation, Epoxidation)

Thallium(III) acetate is a versatile reagent for the oxidation of alkenes, leading to a variety of functionalized products. The outcome of the reaction is highly dependent on the solvent and the structure of the alkene.

One notable transformation is the dimethoxylation of alkenes. When homoallylic alcohols are treated with thallium(III) acetate in methanol (B129727), a dimethoxylation of the double bond can occur. mdpi.comnih.gov For example, the reaction of 2-(3,4-dihydronaphthalen-1-yl)-ethanol with thallium(III) acetate in methanol yields a mixture of the corresponding cis- and trans-dimethoxylated compounds. mdpi.comnih.govresearchgate.net This provides a method for the 1,2-difunctionalization of alkenes. The diastereoselectivity of this addition can be influenced by the reaction conditions. While the reaction of cyclohexene (B86901) with thallium triacetate in anhydrous acetic acid favors the trans-diastereomer, the presence of water can lead to the cis-diastereomer. scielo.br

The mechanism of these oxidations generally involves an initial oxythallation step, where the thallium(III) species adds to the double bond to form an organothallium intermediate. ias.ac.in This intermediate can then undergo various subsequent reactions, including solvent incorporation, rearrangement, or elimination, to afford the final products. The kinetics of the oxidation of chalcone (B49325) and cinnamaldehyde (B126680) by thallium(III) acetate in aqueous acetic acid are first order in both the olefin and the oxidant, supporting an ionic mechanism where Tl(OAc)₃ is the active oxidizing species. ias.ac.in

While direct epoxidation with thallium(III) acetate is less common, the initial oxythallation adduct can, under certain conditions, lead to epoxide-like products or their derivatives. The versatility of the organothallium intermediate allows for a range of functionalizations depending on the nucleophiles present in the reaction mixture.

| Alkene Substrate | Reagent/Solvent | Product(s) |

| 2-(3,4-dihydronaphthalen-1-yl)-ethanol | TTA / Methanol | cis- and trans-dimethoxylated compounds |

| Cyclohexene | TTA / Anhydrous Acetic Acid | trans-diacetate |

| Cyclohexene | TTA / Aqueous Acetic Acid | cis-diol |

Oxidative Cyclization Reactions (e.g., of Homoallylic Alcohols)

Thallium(III) acetate can effectively mediate the oxidative cyclization of various unsaturated substrates, such as homoallylic alcohols and o-hydroxyaryl ketones. oup.comresearchgate.net These reactions provide a direct route to cyclic ethers and other heterocyclic systems.

The reaction of homoallylic alcohols with thallium(III) salts can lead to the formation of cyclic ethers with high regio- and stereoselectivity. researchgate.net For instance, the monoterpene isopulegol (B1217435) undergoes cyclization when treated with thallium(III) acetate to form a cyclic ether. mdpi.com The mechanism is proposed to involve an initial oxythallation of the double bond, followed by intramolecular attack by the hydroxyl group to displace the thallium moiety, leading to the cyclized product. mdpi.com

In a similar fashion, enolizable o-hydroxy- and o-methoxyphenyl ketones undergo oxidative cyclization with thallium(III) acetate in glacial acetic acid to yield 2-acetoxy-3(2H)-benzofuranones. oup.comoup.com This reaction is believed to proceed through an oxythallation of the enol, followed by intramolecular nucleophilic attack of the phenolic oxygen at the α-carbon. oup.com This method offers a one-step synthesis of these benzofuranone derivatives from readily available starting materials. oup.com The yields of these cyclizations can be quite good, particularly for ketones monosubstituted at the α-carbon. oup.com

The versatility of thallium(III) acetate in promoting these cyclizations highlights its utility in the synthesis of complex heterocyclic structures. The specific outcome of the reaction can be influenced by the substrate structure and reaction conditions. mdpi.com

| Substrate | Reagent | Product | Yield (%) |

| o-Hydroxypropiophenone | Thallium(III) acetate | 2-Acetoxy-2-methyl-3(2H)-benzofuranone | 84 |

| o-Methoxypropiophenone | Thallium(III) acetate | 2-Acetoxy-2-methyl-3(2H)-benzofuranone | 60 |

| o-Hydroxyacetophenone | Thallium(III) acetate | 2-Acetoxy-3(2H)-benzofuranone | 30 |

Electrophilic Substitution and Aromatic Functionalization with Thallium(III) Acetate

Thallium(III) acetate and its derivatives are effective reagents for the electrophilic substitution of aromatic compounds. This process, known as thallation, introduces a thallium group onto the aromatic ring, which can then be substituted by various electrophiles, offering a powerful method for regiocontrolled aromatic functionalization.

Aromatic Thallation and Subsequent Halogenation (e.g., Bromination)

Aromatic thallation is a typical electrophilic aromatic substitution reaction. rsc.org The kinetics and isomer distributions of the thallation of benzene (B151609) and toluene (B28343) with thallium(III) acetate indicate a mechanism similar to mercuration. rsc.org The reaction can be catalyzed by strong acids like perchloric or sulfuric acid, which generate more reactive electrophilic thallium species. rsc.org

The resulting arylthallium compounds are valuable synthetic intermediates. A particularly useful application is their conversion to aryl halides. For example, a mixture of thallium(III) acetate and bromine serves as a mild and efficient reagent for the electrophilic bromination of activated aromatic compounds, leading to isomerically pure monobromo derivatives. researchgate.net

The thallation step itself is often highly regioselective, and the subsequent displacement of the thallium group typically proceeds with retention of the position on the aromatic ring. This two-step sequence allows for the introduction of halogens at specific positions that might be difficult to achieve through direct halogenation. Thallium(III) trifluoroacetate (B77799) is another powerful thallating agent that has been used extensively for the synthesis of aryl iodides. acs.org

The utility of this methodology extends to the synthesis of functionalized polymers. For instance, polystyrene resins can be brominated with bromine in the presence of catalytic amounts of thallium(III) acetate. rsc.org

| Aromatic Substrate | Thallating Agent | Subsequent Reagent | Product |

| Activated Arenes | Tl(OAc)₃ | Bromine | Monobromo aromatic compounds |

| Polystyrene | Tl(OAc)₃ (catalytic) | Bromine | Bromo-polystyrene |

Oxidative Coupling Reactions Facilitated by Thallium(III) Acetate

Thallium(III) acetate and its trifluoroacetate analogue are potent oxidants capable of promoting the oxidative coupling of various aromatic and heteroaromatic compounds. google.comacs.orgnih.gov These reactions can form biaryl linkages, which are important structural motifs in many natural products and functional materials.

The oxidative coupling can occur intramolecularly or intermolecularly. Non-phenolic oxidative coupling has been successfully employed in the synthesis of complex natural products. For example, a late-stage intermolecular oxidative coupling mediated by thallium(III) acetate was a key step in the total synthesis of the C-2 symmetric indole (B1671886) alkaloid P-(+)-dispegatrine. nih.gov This reaction proceeded with complete regio- and stereocontrol to form the crucial C(9)-C(9') bond. nih.gov

In some cases, the efficiency of thallium(III)-mediated oxidative couplings can be enhanced by the use of a co-catalyst. For instance, the palladium(II)-catalyzed oxidative coupling of arenes with thallium(III) trifluoroacetate affords biaryls in good yields. capes.gov.brresearchgate.net The reaction is believed to proceed through an initial fast thallation of the arene to form an arylthallium intermediate, followed by a rate-determining transmetallation with the palladium(II) catalyst. capes.gov.br Subsequent reductive elimination from the arylpalladium species yields the biaryl product. capes.gov.br This catalytic approach often favors the formation of 4,4'-biaryls. capes.gov.br

The choice of the thallium salt can influence the outcome of the reaction. While thallium(III) trifluoroacetate is often used, thallium(III) acetate has also been shown to be effective, sometimes in combination with BF₃·Et₂O, for the oxidative coupling of sensitive substrates. nih.gov

| Coupling Type | Substrates | Reagent(s) | Product Type |

| Intermolecular Non-phenolic | (+)-Lochnerine | Thallium(III) acetate, BF₃·Et₂O | Dimeric indole alkaloid |

| Palladium-catalyzed | Benzenes with electron-donating or moderate electron-withdrawing groups | Thallium(III) trifluoroacetate, Pd(OAc)₂ (catalytic) | 4,4'-Biaryls |

Phenolic Oxidative Couplings

Thallium triacetate and its trifluoroacetate analogue have been employed in the dehydrodimerization of various phenolic compounds. mdpi.com These reactions, often referred to as phenol (B47542) oxidative couplings (POC), are crucial in the synthesis of lignans (B1203133) and other natural products. mdpi.com The process involves the oxidation of phenols to generate radical species that subsequently couple to form new carbon-carbon or carbon-oxygen bonds. For instance, thallium(III) trifluoroacetate has been shown to mediate the dehydrodimerization of cinnamic acid derivatives. mdpi.com This methodology provides a route to various dimeric structures, highlighting the utility of thallium(III) salts in biomimetic synthesis. mdpi.com

Oxidations of Nitrogen Compounds

Thallium triacetate is an effective oxidant for various nitrogen-containing organic compounds. acs.orgrsc.org Its reactions with N,N-dimethylanilines in the presence of secondary anilines lead to the formation of 1,4-benzenediamine derivatives through an oxidatively activated aromatic substitution. acs.orgacs.org For example, the reaction of N,N-dimethyl-p-anisidine with diphenylamine (B1679370) using thallium triacetate sesquihydrate yields the corresponding substituted 1,4-benzenediamine. acs.org However, the reactivity is dependent on the substituents of both the N,N-dimethylaniline and the secondary aniline (B41778). acs.org

Thallium(III) acetate has also been utilized in the oxidative cyclization of arenecarbaldehyde 4-methylquinolin-2-ylhydrazones to produce 3-aryl-9-methyl-1,2,4-triazolo[4,3-a]quinolines in high yields. researchgate.net This transformation proceeds through an intramolecular oxidative process, demonstrating the reagent's ability to facilitate the formation of heterocyclic systems. researchgate.net

Table 1: Oxidation of N,N-Dimethylanilines with Secondary Anilines using Thallium Triacetate

| N,N-Dimethylaniline Substrate | Secondary Aniline | Product |

| N,N-dimethyl-p-anisidine | Diphenylamine | 1,4-Benzenediamine derivative |

| N,N-dimethylaniline | Diphenylamine | 1,4-Benzenediamine derivative |

| N,N-dimethyl-p-fluoroaniline | Diphenylamine | 1,4-Benzenediamine derivative |

| N,N-dimethyl-p-anisidine | N-methyl-p-anisidine | 1,4-Benzenediamine derivative |

Data sourced from The Journal of Organic Chemistry. acs.org

Disulfide Bond Formation

The formation of disulfide bonds is a critical step in the synthesis of peptides and proteins. Thallium(III) salts, particularly thallium(III) trifluoroacetate, have been developed as reagents for this purpose. nih.govthermofisher.com This method involves the direct oxidative conversion of S-protected cysteine peptides. The thallium(III) reagent cleaves various S-protecting groups, such as bis-acetamidomethyl (Acm), and facilitates the spontaneous formation of the cystine disulfide bridge. nih.govthermofisher.com This approach is advantageous as it can be performed under mild conditions and is compatible with solid-phase peptide synthesis. thermofisher.com An automated method for intramolecular disulfide bond formation on a peptide synthesizer has been developed using thallium(III) trifluoroacetate in dimethylformamide. thermofisher.com

Dehydrogenation Reactions Utilizing Thallium(III) Acetate

Thallium(III) acetate serves as a potent reagent for dehydrogenation reactions, converting saturated or partially saturated systems into their unsaturated counterparts.

Dehydrogenation of Heterocyclic Compounds (e.g., Hantzsch 1,4-Dihydropyridines to Pyridines)

The aromatization of Hantzsch 1,4-dihydropyridines (1,4-DHPs) to their corresponding pyridine (B92270) derivatives is a significant transformation, partly due to the in vivo oxidation of 1,4-DHP drugs by cytochrome P-450. scispace.comscispace.com Thallium triacetate has been demonstrated to be a mild and efficient oxidant for this purpose. scispace.comijcce.ac.ir The reaction is typically carried out in refluxing acetic acid and provides excellent yields of the pyridine products without the formation of significant side products or dealkylation at the 4-position. scispace.com This method offers a clean and high-yielding alternative to other oxidation methods that may suffer from low yields or harsh reaction conditions. scispace.com

Table 2: Oxidation of Hantzsch 1,4-Dihydropyridines to Pyridines with Thallium Triacetate

| 1,4-Dihydropyridine Substituents (R) | Reaction Time (min) | Yield (%) |

| H | 60 | 95 |

| CH₃ | 15 | 98 |

| C₂H₅ | 15 | 96 |

| n-C₃H₇ | 15 | 95 |

| C₆H₅ | 10 | 98 |

| 2-Cl-C₆H₄ | 10 | 97 |

| 3-NO₂-C₆H₄ | 10 | 97 |

| 4-NO₂-C₆H₄ | 10 | 98 |

| 2-Furyl | 10 | 96 |

Data sourced from SciSpace. scispace.com

Dehydrogenation of Steroid Ketones and Flavanones

Thallium triacetate has been shown to be effective in the dehydrogenation of steroid ketones. rsc.orgrsc.org The oxidation of various steroid ketones with thallium triacetate in hot acetic acid can lead to the formation of α,β-unsaturated ketones, among other products like acetoxylated and rearranged compounds. rsc.orgrsc.org For example, the oxidation of cholestan-1-one with thallium triacetate yields cholest-2-en-1-one. rsc.org

Similarly, thallium(III) acetate facilitates the facile conversion of flavanones to flavones through dehydrogenation. researchgate.net This reaction provides a convenient route for the synthesis of flavones, which are a class of naturally occurring flavonoids.

Other Functional Group Interconversions with Thallium(III) Acetate

Beyond the specific transformations detailed above, thallium(III) acetate is a versatile reagent capable of mediating a range of other functional group interconversions. These include the oxidation of alkenes and alkynes, cleavage of cyclopropane (B1198618) rings, and oxidative rearrangements. researchgate.netacs.org For instance, thallium triacetate can promote the cis-hydroxylation of steroidal olefins. rsc.org It has also been used in the oxidation of thujopsene, where the reaction outcome is dependent on the temperature, yielding either a ring-contracted ketone or an allylic oxidation product. oup.com The reaction of terminal acetylenes with thallium(III) acetate in chloroform (B151607) results in oxythallation adducts, which are intermediates in the conversion of terminal acetylenes to ketones. researchgate.net Furthermore, thallium triacetate can be used to introduce a thiocyano group into olefins via oxythallation followed by substitution and dethallation. researchgate.net

Conversion of Acetylenes to Carbonyl Compounds

Thallium(III) salts, including thallium triacetate, are effective catalysts for the conversion of acetylenes into carbonyl compounds. researchgate.net This transformation generally proceeds via an oxythallation mechanism, where an intermediate organothallium adduct is formed. researchgate.net The reaction of terminal acetylenes with thallium triacetate in a solvent like chloroform can lead to the formation of a stable oxythallation adduct, which is an intermediate in the catalytic conversion to ketones. researchgate.net

The reaction is applicable to a range of acetylenic substrates. For instance, simple acetylenes such as acetylene (B1199291) itself, methylacetylene, and phenylacetylene (B144264) are converted to acetaldehyde, acetone (B3395972), and acetophenone, respectively. researchgate.net The reaction conditions and substrates determine the final carbonyl product.

Table 1: Conversion of Various Acetylenes to Carbonyl Compounds using Thallium(III) Salts Data compiled from research findings. researchgate.net

| Acetylenic Substrate | Carbonyl Product |

| Acetylene | Acetaldehyde |

| Methylacetylene | Acetone |

| Phenylacetylene | Acetophenone |

| Propargyl alcohol | Acetoxyacetone |

| Phenylpropiolic acid | Acetophenone |

Oxidative Cleavage Reactions (e.g., of Cyclopropanes)

Thallium triacetate is a powerful reagent for the oxidative cleavage of cyclopropane rings. acs.org The reaction is initiated by an electrophilic attack of the thallium(III) salt on the cyclopropane ring, which results in the formation of an organothallium intermediate. researchgate.netresearchgate.net This intermediate subsequently undergoes solvolytic decomposition to yield the final products. researchgate.netresearchgate.net The rate of this electrophilic attack by thallium triacetate is noted to be faster than that of lead tetraacetate. researchgate.netresearchgate.net

The facility and direction of the bond cleavage are influenced by the structure of the cyclopropane, particularly the ring strain. researchgate.net In studies involving bicyclo[n.1.0]alkanes, an increase in ring strain facilitates the cleavage. researchgate.net The cleavage can occur at either an external or internal bond. External bond cleavage typically yields trans-2-acetoxymethylcycloalkyl acetates exclusively. researchgate.net Internal bond cleavage, which becomes more prevalent with decreasing ring size, leads to the formation of unsaturated monoacetates and 1,3-diacetates. researchgate.net

Table 2: Products from the Oxidative Cleavage of Various Cyclopropanes with Thallium Triacetate Data based on documented research. researchgate.net

| Cyclopropane Substrate | Cleavage Type | Major Products |

| Bicyclo[n.1.0]alkanes | External Bond | trans-2-Acetoxymethylcycloalkyl acetates |

| Bicyclo[n.1.0]alkanes | Internal Bond | Unsaturated monoacetates, 1,3-Diacetates |

| Arylcyclopropanes | Ring Opening | Substituted cinnamyl acetates, 1-Aryl-1,3-propanediol diacetates |

Addition Reactions (e.g., to Prostaglandin (B15479496) Skeleton)

Thallium triacetate can be employed for the functionalization of complex molecules through addition reactions. A notable example is its reaction with the prostaglandin skeleton, specifically Prostaglandin F2α (PGF2α) methyl ester. acs.orgacs.org This reaction provides a novel method for functionalizing the prostaglandin framework. acs.orgacs.org

The treatment of PGF2α methyl ester with thallium triacetate results in a complex transformation involving the endocyclic double bond. acs.org The reaction yields an isomerically pure product and a chromatographically inseparable mixture of two other isomers. acs.org The proposed mechanism for the formation of these products is intricate. It is suggested to begin with the formation of a 6,9α-oxido ring, followed by the generation of a carbenium ion at the C-5 position after the heterolysis of the initial carbon-thallium bond. acs.org A subsequent hydride shift and reaction with an additional mole of thallium triacetate, with participation from the hydroxyl group at C-11 and solvent molecules, leads to the observed products. acs.org This mechanism accounts for the specific stereochemistry observed at the C-6 and C-7 positions in the resulting functionalized prostaglandin derivatives. acs.org

Mechanistic Elucidation and Kinetic Investigations of Thallium Triacetate Reactions

Reaction Pathway Analysis and Identification of Intermediates

The oxidation reactions involving thallium triacetate are characterized by the formation of several key intermediates, the nature of which is highly dependent on the substrate and reaction conditions.

In the oxidation of olefins, the formation of an alkene-thallium ion is a proposed key step. ias.ac.in This intermediate arises from the electrophilic attack of the thallium(III) species on the double bond. For instance, in the oxidation of chalkone and cinnamaldehyde (B126680), the reaction is believed to proceed through an "alkene-thallium" ion formed from the interaction between thallium triacetate and the olefin. ias.ac.in Similarly, the cleavage of arylcyclopropanes by thallium triacetate is suggested to involve an electrophilic attack on the cyclopropane (B1198618) bond. acs.org

The involvement of oxonium ions has been proposed in reactions with homoallylic alcohols. For example, the reaction of 2-(3,4-dihydronaphthalen-1-yl)-ethanol with thallium triacetate in methanol (B129727) leads to dimethoxylated products. The mechanism is thought to involve the formation of an intermediate which can then lead to a trans product through an oxonium ion, formed by the intramolecular displacement of the thallium(III) group. researchgate.netmdpi.com

Carbonium ion -like intermediates are also implicated in certain thallium triacetate reactions. The Hammett correlation with σ+ values in the oxidation of substituted acetophenones suggests the development of a positive charge at the benzylic position in the transition state, indicative of a carbonium ion character. ias.ac.in

Kinetic Studies: Rate Law Determination and Dependence on Reaction Parameters

Kinetic investigations have been crucial in elucidating the mechanisms of thallium triacetate reactions. These studies often reveal the order of the reaction with respect to the reactants and the influence of various experimental parameters.

The oxidation of various organic substrates by thallium triacetate often follows second-order kinetics, being first order in both the oxidant and the substrate. This has been observed in the oxidation of aromatic ketones, olefins like chalkone and cinnamaldehyde, and in the cleavage of arylcyclopropanes. ias.ac.inacs.orgias.ac.in However, in some cases, such as the oxidation of certain aliphatic and cyclic ketones, the reaction can exhibit zero-order dependence on the oxidant, suggesting that the rate-determining step does not involve thallium(III). In the oxidation of butanone and cyclohexanone (B45756) in an acid perchlorate (B79767) medium, the reaction does not appear to proceed via rate-controlling enolization. sciencepublishinggroup.com

The composition of the solvent and the acidity of the medium can significantly impact the rate of thallium triacetate oxidations.

Solvent Effects: In the oxidation of aliphatic, arylaliphatic, and cyclic ketones, a decrease in the reaction rate was observed with an increasing percentage of acetic acid up to 60%, after which the rate increased with a further increase in acetic acid content. The oxidation of butanone and cyclohexanone by thallium(III) in an acid perchlorate medium also shows a dependence on the solvent. sciencepublishinggroup.com

Acidity: Many thallium triacetate oxidations are acid-catalyzed. ias.ac.inias.ac.in For example, the oxidation of aromatic ketones and olefins is accelerated by increasing the concentration of perchloric acid. ias.ac.inias.ac.in This acceleration is attributed to the removal of acetate (B1210297) groups from the coordination sphere of the thallium(III) ion, leading to a more reactive thallic species. ias.ac.in Conversely, in the oxidation of butanone and cyclohexanone, the rate is retarded by hydrogen ion concentration. tsijournals.com

The following table summarizes the effect of solvent composition on the rate constant for the oxidation of acetone (B3395972) by thallium triacetate.

| % Acetic Acid (v/v) | 10⁷ * k₀ (mol L⁻¹ s⁻¹) |

| 50 | 1.63 |

| 60 | 1.15 |

| 70 | 1.29 |

| 80 | 2.19 |

| 90 | 4.68 |

Table adapted from P.S. Radhakrishnamurti & S.N. Pati, 1978.

The nature of the counter-ion and the coordination of ligands to the thallium(III) center play a crucial role in modulating its reactivity.

The reactivity of thallium(III) salts in the oxidation of 2-(3,4-dihydronaphthalen-1-yl)-ethanol was found to follow the order: thallium tris-[(S)-(-)-triacetoxypropionate] (TTAP) < thallium tripropionate (TTP) ≈ thallium triacetate (TTA) < thallium tris-trifluoroacetate (TTFA) < thallium trinitrate (TTN). researchgate.net This demonstrates that more electron-withdrawing counter-ions enhance the electrophilicity and reactivity of the thallium(III) center.

The addition of ions like sodium acetate and sodium chloride has been shown to markedly decrease the rate of oxidation of aromatic ketones and olefins. ias.ac.inias.ac.in This is explained by the formation of less electrophilic species such as Tl(OAc)₂Cl. ias.ac.in In contrast, the presence of non-coordinating anions like perchlorate often has no effect on the reaction rate. ias.ac.in

The table below shows the effect of added salts on the rate of oxidation of acetophenone (B1666503).

| Added Salt | Concentration (M) | k₂ x 10³ (L mol⁻¹ s⁻¹) |

| None | - | 11.2 |

| Sodium Acetate | 0.02 | 2.8 |

| Sodium Chloride | 0.02 | 1.5 |

Table constructed from data in N. C. Khandual and others, 1973. ias.ac.in

Thallium(III) acetate mediated reactions can exhibit high regio- and stereoselectivity. In the reaction of thallium triacetate with homoallylic alcohols like isopulegol (B1217435), the corresponding β-hydroxy-cyclic ethers are formed with high selectivity. researchgate.net The stereochemistry of the products can be influenced by the structure of the substrate and the reaction conditions. For example, the oxidation of 2-(3,4-dihydronaphthalen-1-yl)-ethanol with thallium triacetate in methanol yields a mixture of cis- and trans-dimethoxylated compounds. researchgate.netmdpi.com The formation of these products is explained by a thallium-promoted addition of methanol to the double bond. researchgate.netmdpi.com

Comparison of Reaction Mechanisms with Other Metal Oxidants

The reactivity of thallium triacetate is often compared to other d¹⁰ metal oxidants like lead tetraacetate and mercury(II) acetate. Thallium's position in the periodic table between mercury and lead suggests its properties should be intermediate between these two. acs.org

Lead Tetraacetate: Both thallium triacetate and lead tetraacetate are powerful two-electron oxidants. In the oxidation of acetophenones, the ρ+ value for thallium(III) acetate oxidation (-0.70) is comparable to that observed for lead(IV) acetate oxidation (-0.60), suggesting a similar charge development in the transition state. ias.ac.in However, in the oxidation of 3,5-dehydronoriceane, lead(IV) acetate and thallium(III) acetate give different product distributions, indicating differing mechanistic pathways or intermediates. oup.com

Mercury(II) Acetate: Thallium triacetate is generally a more reactive and less selective oxidant than mercury(II) acetate. acs.org In the oxidation of olefins, the order of reactivity is often thallium triacetate > mercury(II) acetate, which is attributed to the higher oxidation state of thallium. ias.ac.in While both oxymercuration and oxythallation of olefins proceed via organometallic intermediates, the subsequent reactions and product distributions can differ significantly. ias.ac.inresearchgate.net

A comparative study on the oxidation of oct-1-ene in methanol with mercury(II), thallium(III), and lead(IV) acetates showed that the reaction proceeds in two stages for all three oxidants. researchgate.net

Catalytic Applications of Thallium Triacetate in Chemical Synthesis

Homogeneous Catalysis by Thallium(III) Acetate (B1210297)

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, is a primary area of application for thallium compounds. tdx.cat Thallium(III) salts, including thallium triacetate, are effective mediators and catalysts for a range of reactions such as oxidative rearrangements, cyclizations, and couplings. rsc.orgresearchgate.net

Carbon-Carbon Bond Forming Reactions

While triorganothallium compounds are noted for their application in carbon-carbon bond formation, the role of thallium triacetate is more nuanced. rsc.org Thallium(I) species, which can be formed from the reduction of thallium(III) compounds like thallium triacetate, play a significant role in accelerating certain cross-coupling reactions. rsc.org A key example is the Suzuki cross-coupling reaction, a powerful method for creating carbon-carbon bonds between vinyl or aryl halides and organoboronic acids. harvard.edu

In the Suzuki reaction, the addition of a thallium(I) base, such as thallium(I) hydroxide (B78521) or thallium(I) ethoxide, can dramatically accelerate the rate of coupling. rsc.orgharvard.edunih.gov The proposed mechanism for this acceleration involves the formation of an insoluble thallium halide, which drives the halogen exchange step on the palladium catalyst forward. rsc.org This enhancement is particularly notable when compared to other bases. For instance, thallium(I) hydroxide has been reported to accelerate the reaction rate by a factor of 1000 compared to potassium hydroxide. scirp.org While thallium(I) acetate has been used as a base in Heck couplings, another palladium-catalyzed C-C bond-forming reaction, the yields were reported to be quite low. rsc.org

Table 1: Relative Rate Acceleration in Suzuki-Miyaura Cross-Coupling

| Base | Relative Rate |

| Potassium Hydroxide (KOH) | 1 |

| Thallium(I) Ethoxide (TlOEt) | 5 |

| Silver(I) Oxide (Ag2O) | 30 |

| Thallium(I) Hydroxide (TlOH) | 1000 |

Data sourced from Chemler et al., 2001, as cited in Koyama et al., 2013. scirp.org

Acylation and Esterification Processes

Thallium salts have been employed as catalysts in acylation and esterification reactions. Thallium(III) chloride, a related salt, has been shown to effectively catalyze the acylation of alcohols, phenols, and thiols with acetic anhydride (B1165640) under mild, room temperature conditions, leading to excellent yields of the corresponding acetates in short reaction times. rsc.org Similarly, geminal diacylation of aldehydes can be achieved under similar conditions. rsc.org

In the context of esterification, thallium(I) compounds have been utilized. For example, thallium(I) acetate and thallium(I) carbonate have been used as catalysts in the production of polyethylene (B3416737) terephthalate (B1205515) (PET). rsc.org This process involves an initial transesterification of dimethyl terephthalate with ethylene (B1197577) glycol. rsc.org The use of thallium catalysts in this polymerization is reported to enhance the thermal stability and photochemical resistance of the resulting polymer. rsc.org

α-Aminonitrile Production

The synthesis of α-aminonitriles, which are important precursors to amino acids, can be catalyzed by thallium(III) salts. rsc.orggoogle.com The Strecker reaction, a three-component condensation of a carbonyl compound, an amine, and a cyanide source, is a primary method for their production. organic-chemistry.orgrsc.org Thallium(III) chloride has been demonstrated to be an effective catalyst for the synthesis of α-aminonitriles from various aromatic and aliphatic aldehydes, amines like aniline (B41778) or benzylamine, and trimethylsilyl (B98337) cyanide. rsc.org These reactions proceed smoothly under solvent-free conditions with just 1 mol% of the thallium catalyst, affording the products in good to excellent yields. rsc.org

Oxidative Bromination of Olefins

Thallium triacetate can act as a catalyst in the oxidative bromination of olefins. rsc.org In one application, catalytic amounts of thallium triacetate were used with bromine to functionalize crosslinked polystyrene resins, producing bromo-polystyrene products with a reproducible degree of functionalization. rsc.org The resulting polymers were noted to be cleaner than those produced using traditional iron(III) chloride catalysis. rsc.org

A more complex system for the oxidative bromination of C3–C8 olefins involves catalytic thallium(III) oxide in conjunction with a vanadium-based heteropolyacid co-catalyst and hydrogen bromide, using oxygen as the co-oxidant. rsc.org In this system, the heteropolyacid facilitates the re-oxidation of thallium(I) to the active thallium(III) species. rsc.org In the absence of the thallium(III) catalyst, the oxidation process is significantly slower. rsc.org

Heterogeneous Thallium-Based Catalysis

While homogeneous catalysis is more common for thallium compounds, heterogeneous systems involving thallium have also been developed. rsc.org These catalysts typically involve supporting thallium species on a solid material, which offers advantages in catalyst separation and recycling. mdpi.comnih.gov

Thallium has been used as a component in supported catalysts for the dehydrogenation of hydrocarbons. google.com For example, a catalyst comprising thallium, a Group 8 metal (like platinum), and an optional alkali or alkaline earth metal on a gamma-alumina support has been described for this purpose. google.com Other potential supports for thallium-based heterogeneous catalysts include titanium dioxide, magnesium oxide, and silicon carbide. rsc.org The development of such catalysts involves techniques like impregnation, where a support is treated with a solution containing the metal precursor. nih.govmdpi.com

Table 2: Examples of Thallium-Based Heterogeneous Catalyst Applications

| Solid Catalyst Support | Transformation |

| Gamma-Alumina | Dehydrogenation of hydrocarbons |

| Titanium Dioxide | Various organic transformations |

| Magnesium Oxide | Various organic transformations |

| Silicon Carbide | Various organic transformations |

Data compiled from various sources describing supported catalysts. rsc.orggoogle.com

Catalyst Design, Regeneration, and Turnover Frequency Studies for Thallium-Based Systems

Effective catalyst design is crucial for optimizing performance, which includes considerations of the active metal, ligands, and support material. researchgate.net For thallium-based systems, as with other catalysts, the goal is to maximize activity, selectivity, and stability. nih.gov

Catalyst regeneration is a key aspect of sustainable chemical processes, particularly for heterogeneous catalysts which can become deactivated by coke deposition or poisoning. google.com Regeneration often involves treating the spent catalyst to remove these deactivating agents. For instance, in hydrocarbon dehydrogenation processes, spent catalysts can be regenerated by contacting them with an oxygen-containing gas to burn off coke and other residues. google.com Acid washing is another method that has been shown to be effective for regenerating certain types of catalysts. acs.orgacs.org

Turnover frequency (TOF) is a critical metric for quantifying the intrinsic activity of a catalyst, representing the number of catalytic cycles per active site per unit time. researchgate.net High TOF values are indicative of a highly efficient catalyst. While specific TOF values for thallium triacetate-catalyzed reactions are not extensively reported in the provided context, studies on related systems highlight the importance of this metric. For example, in the mercury-catalyzed oxidation of methane (B114726), a turnover frequency of 10⁻³ s⁻¹ was reported for the Hg(II) catalyst. nih.gov In other systems, like platinum-catalyzed methane oxidation, TOFs can reach values exceeding 25,000 h⁻¹. acs.org Such studies are essential for comparing the efficacy of different catalysts and for guiding the design of more efficient catalytic systems. nih.govresearchgate.net

Theoretical and Computational Approaches in Thallium Triacetate Research

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations have become an essential tool for analyzing and predicting chemical reaction pathways, including transition state energies and equilibria. In the context of thallium triacetate, these methods can be leveraged to understand the mechanisms of the various organic transformations it mediates. Density Functional Theory (DFT) is a particularly common method used for these purposes.

Researchers can use quantum chemical calculations to:

Trace Reaction Pathways: By starting from the structure of a transition state, computational studies can trace the pathway of a reaction. This allows for a detailed understanding of how reactants are converted to products in thallium triacetate-mediated oxidations.

Estimate Activation Energies: The ability to calculate the energies of transition states and connected equilibria is crucial for predicting reaction feasibility and rates. For instance, DFT calculations can help determine the energy barriers for different proposed steps in an oxythallation reaction, thereby identifying the most likely mechanism.

Analyze Intermediate Stability: The stability of proposed intermediates in a reaction involving thallium triacetate can be assessed. DFT simulations have been used to evaluate the energetics of proposed structures and eliminate unlikely candidates in studies of related thallium complexes.

Predict Unknown Reactions: The predictive power of quantum chemical calculations is increasingly being used to discover new synthetic methodologies. By modeling the interaction of thallium triacetate with novel substrates, researchers can computationally screen for potentially new and useful chemical transformations.

The application of these computational strategies allows for a deep, molecular-level understanding of the reaction mechanisms governing thallium triacetate chemistry, guiding experimental work and the development of new synthetic methods.

Molecular Dynamics Simulations and Conformational Analysis of Thallium(III) Species

Atomistic MD simulations can provide detailed insights into:

Solvation Shell Structure: The arrangement and dynamics of solvent molecules around the Tl(III) ion can be modeled. This is critical as the coordination environment significantly impacts reactivity. For example, the structure of a solvated thallium(III) ion in dimethyl sulfoxide (B87167) (dmso) has been characterized, showing a regular octahedral complex.

Ligand Exchange Dynamics: MD can simulate the process of ligands (like acetate) dissociating from and re-associating with the thallium(III) center. This is fundamental to many of its reactions where substrate coordination is the first step.

Conformational Changes: For larger, flexible thallium(III) complexes, MD simulations can explore the different accessible conformations and the transitions between them. This can reveal how the complex might adapt its shape to accommodate an incoming substrate.

By employing techniques like Markov state models (MSMs) in conjunction with MD simulations, researchers can elucidate distinct conformational states and the kinetics of transitions between them, providing a comprehensive picture of the dynamic behavior of thallium(III) species in solution.

Predictive Modeling for Novel Reactivity and Rational Catalyst Design

Predictive modeling, often incorporating machine learning (ML) and artificial intelligence (AI), is a rapidly emerging field in chemistry that aims to accelerate the discovery of new reactions and catalysts. For thallium triacetate chemistry, these approaches hold the potential to move beyond traditional, intuition-driven research to a more data-driven paradigm for discovering novel applications.

Key aspects of predictive modeling in this context include:

Structure-Reactivity Relationships: By developing models trained on experimental data, it's possible to establish quantitative relationships between the structure of a substrate and its reactivity with thallium triacetate. Machine learning models can identify complex patterns that are not immediately obvious to chemists.

Catalyst Screening: While thallium triacetate is typically used as a stoichiometric reagent, computational models can aid in the design of catalytic systems involving thallium(III). Predictive models can rapidly screen vast numbers of potential catalyst structures, identifying promising candidates for experimental testing.

Inverse Design: Generative models represent a frontier in catalyst design, where the model directly generates new catalyst structures that are predicted to have desired properties. This "inverse" approach, which starts from the desired function and predicts the structure, could be used to design novel ligands for a Tl(III) center to tune its reactivity and selectivity for specific transformations.

The development of these predictive tools can significantly speed up the process of discovering new reactions and optimizing conditions, ultimately expanding the synthetic utility of thallium triacetate.

Computational Studies on Electronic Structure and Bonding in Thallium(III) Complexes

Computational studies are fundamental to understanding the electronic structure and nature of chemical bonding in thallium(III) complexes, which underpins their chemical behavior. Thallium is a heavy element where relativistic effects are significant, influencing its chemical properties. Computational methods like ab initio calculations and DFT are essential for accurately describing these systems.

Key insights from computational studies on Tl(III) complexes include:

Bonding Analysis: Calculations can elucidate the nature of the bonds between thallium(III) and its ligands. For instance, studies on thallium(III) halides have used high-level calculations to determine properties like bond distances and force constants, which are in good agreement with experimental data.

Electronic Configuration: Thallium has an electron configuration of [Xe]4f¹⁴5d¹⁰6s²6p¹, with the three outermost electrons being the valence electrons. Computational models help explain the relative stability of the +3 and +1 oxidation states, noting that the energy released in forming two additional bonds to achieve the +3 state is not always sufficient to overcome the energy needed to involve the 6s-electrons.

Structural Determination: DFT calculations are used to determine the most stable geometric structures of thallium(III) complexes. This is exemplified by studies on mixed-valence thallium(III)-thallium(I) complexes where DFT was used to complement experimental EXAFS data to identify the most plausible structure.

The table below summarizes representative bond distance data for Tl(III)-Oxygen bonds in different environments, as determined by experimental and computational methods.

| Compound/Species | Method | Tl-O Bond Distance (Å) | Reference |

| Solvated Tl(III) ion in dmso | EXAFS | 2.22 | |

| Tl(dmso)₆₃ (solid) | Crystal Structure | 2.224 (mean) | |

| Tl(dmso)₆₃ (solid) | Crystal Structure | 2.224 (mean) | |

| Red Tl(III)-Tl(I) complex in dmso | EXAFS | 2.216 |

These computational investigations provide a foundational understanding of why thallium triacetate and related Tl(III) compounds exhibit their characteristic reactivity.

Advanced Materials Applications and Precursor Chemistry of Thallium Triacetate

Thallium(III) Acetate (B1210297) as a Precursor for Thallium(III) Oxide Nanoparticles and Thin Films

Thallium(III) acetate is a well-regarded precursor for the synthesis of thallium(III) oxide (Tl₂O₃), a degenerate n-type semiconductor with applications in glass, optics, and ceramics. americanelements.comresearchgate.net The primary advantage of using thallium triacetate is its decomposition to Tl₂O₃ upon heating, providing a straightforward route to obtaining the oxide. americanelements.comwikipedia.org This thermal decomposition method is a simple and effective technique for producing both bulk and nanostructured Tl₂O₃. researchgate.net

The synthesis of Tl₂O₃ nanoparticles and thin films can be achieved through various methods, where a thallium source is fundamental. While methods like electrochemical deposition, chemical vapor deposition (CVD), and sol-gel processes are used, thermal decomposition of precursors like thallium triacetate remains a key technique. researchgate.netresearchgate.net For instance, Tl₂O₃ nanostructures can be prepared by the thermal decomposition of thallium coordination polymers at elevated temperatures. researchgate.netnih.gov Thallium triacetate's role as a precursor is vital in these thermal methods, which are valued for their simplicity and effectiveness. researchgate.net

The table below summarizes various methods used for synthesizing Thallium(III) Oxide, highlighting the role of different precursors.

| Synthesis Method | Precursor Type | Resulting Material | Key Findings | Reference(s) |

| Thermal Decomposition | Thallium(III) Acetate | Thallium(III) Oxide | Decomposes on heating; excellent for high-purity compounds. | americanelements.com |

| Thermal Decomposition | Thallium(I) Coordination Polymer | Tl₂O₃ Nanoparticles | Polymer precursor decomposes to form oxide nanoparticles. | researchgate.netnih.gov |

| Sol-Gel Thermal Decomposition | Thallium(I) Complex | Tl₂O₃ Microstructures | A sol-gel process followed by thermal treatment yields microstructures. | researchgate.net |

| Electrochemical Deposition | Thallium(I) Acetate in KOH | Tl₂O₃ Films | Film thickness and morphology depend on deposition time and charge. | researchgate.net |

| Microwave Irradiation | Thallium(III) Chloride | Tl₂O₃ Nanoparticles | A rapid method for synthesizing nanoparticles from an aqueous solution. | researchgate.net |

Application as a Precursor for Ultra-High Purity Thallium Compounds in Electronic and Opto-Electronic Materials

Acetates, including thallium triacetate, are recognized as excellent precursors for producing ultra-high purity compounds and nanoscale materials essential for the electronics industry. americanelements.com Thallium compounds are utilized in a range of electronic and opto-electronic applications, such as semiconductors, gamma and infrared radiation detection equipment, and specialized glass manufacturing. usgs.govattelements.com The performance of these devices often hinges on the purity of the constituent materials, making the choice of precursor critical. Thallium triacetate can be used to synthesize these high-purity thallium materials. ereztech.com

Thallium-doped sodium iodide and cesium iodide crystals are used as scintillators in gamma radiation detectors, and thallium(I) sulfide (B99878) is employed in photoresistors due to its conductivity changes upon exposure to infrared light. wikipedia.org Furthermore, thallium oxide is used to create glasses with a high index of refraction. americanelements.com For these applications, starting with a high-purity, easily convertible precursor like thallium triacetate is advantageous for achieving the desired material properties and device performance. americanelements.comattelements.com

The table below details the applications of various thallium compounds in electronic and opto-electronic materials.

| Application | Thallium Compound | Function | Reference(s) |

| Infrared Detectors | Thallium(I) Sulfide | Electrical conductivity changes with IR exposure (Photoresistor). | wikipedia.org |

| Infrared Detectors | Thallium Selenide | Used in bolometers for IR detection. | wikipedia.org |

| Gamma Radiation Detectors | Thallium-doped Sodium Iodide/Cesium Iodide | Acts as a scintillator, improving detection efficiency. | wikipedia.org |

| High Refractive Index Glass | Thallium(I) Oxide | Increases the refractive index and density of glass. | americanelements.comusgs.gov |

| Acousto-Optical Devices | Thallium Bromide-Iodide Crystals | Used as infrared optical materials and in light diffraction filters. | americanelements.comusgs.gov |

Exploration in Thermoelectric Materials Research and Thermal Conductivity Studies

Thallium-containing compounds, particularly chalcogenides, are promising candidates for thermoelectric materials. researchgate.net These materials can convert heat energy into electrical energy and vice-versa. The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit (ZT). A high ZT value requires a large Seebeck coefficient, high electrical conductivity, and low thermal conductivity. Thallium compounds are notable for exhibiting extremely low thermal conductivity, a key attribute for high-performance thermoelectrics. researchgate.netresearchgate.net

Research has focused on materials like thallium-tellurides and thallium-filled skutterudites. researchgate.netaps.org The low thermal conductivity in these materials is partly attributed to the heavy mass of thallium and the rattling effect of Tl ions within the crystal lattice, which effectively scatters heat-carrying phonons. researchgate.netaps.org While specific studies often synthesize these materials from elemental sources or other compounds, the use of high-purity precursors like thallium triacetate is implicit for producing the high-quality, homogenous materials needed for accurate property measurements and potential device fabrication.

The table below presents the thermoelectric properties of several thallium compounds.

| Compound | Type | Max. ZT | Temperature (K) | Thermal Conductivity (W m⁻¹ K⁻¹) | Reference(s) |

| TlSbTe₂ | p-type | 0.87 | 715 | Very low | researchgate.net |

| AgTlTe | p-type | - | Room Temp. | 0.25 | researchgate.net |

| Tl₉BiTe₆ | p-type | - | - | Very low | researchgate.net |

| Tl-filled Skutterudites | n-type | ~0.8 (estimated) | 800 | Low | aps.org |

| Tl₉Sb₀.₉₇Sn₀.₀₃Te₆ | - | 0.83 | ~500 | - | researchgate.net |

Role in High-Temperature Superconductor Research

Thallium-based cuprate (B13416276) superconductors are a significant class of high-temperature superconductors (HTS), with some compounds exhibiting transition temperatures (Tc) well above the boiling point of liquid nitrogen (77 K), reaching as high as 125 K. nasa.govresearchgate.net These materials, typically with complex structures like Tl-Ba-Ca-Cu-O (TBCCO), hold promise for applications in magnetic resonance imaging, energy storage, and power transmission. usgs.govwikipedia.org

The synthesis of these ceramic superconductors is a multi-step process that generally involves the solid-state reaction of constituent metal oxides or carbonates at high temperatures. dtic.milijcce.ac.ir A common and critical component in the synthesis of TBCCO superconductors is thallium(III) oxide (Tl₂O₃). dtic.milijcce.ac.ir Given that thallium triacetate readily decomposes to Tl₂O₃, it serves as an excellent and often high-purity precursor for introducing thallium into the reaction mixture. americanelements.com Using a precursor that yields a fine, uniform oxide powder, such as through spray calcination of a solution containing thallium acetate, can lead to more homogenous final HTS materials. iaea.org The synthesis often requires careful control of temperature and atmosphere to obtain the desired superconducting phase. dtic.milnasa.gov

The table below lists some of the prominent thallium-based high-temperature superconductor phases and their critical temperatures.

| Superconductor Phase | Chemical Formula | Crystal System | Critical Temperature (Tc) | Reference(s) |

| Tl-2201 | Tl₂Ba₂CuO₆ | Tetragonal | >80 K | arxiv.org |

| Tl-2212 | Tl₂Ba₂CaCu₂O₈ | Tetragonal | ~108 K | ijcce.ac.irarxiv.org |

| Tl-2223 | Tl₂Ba₂Ca₂Cu₃O₁₀ | Tetragonal | ~125 K | nasa.govarxiv.org |

| Tl-1212 | TlBa₂CaCu₂O₇ | - | >100 K | researchgate.net |

| Tl-1223 | TlBa₂Ca₂Cu₃O₉ | - | ~110-120 K | ijcce.ac.irarxiv.org |

Q & A

Q. What are the key structural characteristics of thallium triacetate, and how are they determined experimentally?

Thallium triacetate’s crystal structure (monoclinic, space group P2₁/c) was resolved via X-ray diffraction, revealing an irregular eight-coordinate Tl center (Tl–O bond lengths: 2.17–2.78 Å) and hydrogen-bonded columns along the c-axis . The monohydrate form decomposes rapidly outside its mother liquor, necessitating sealed capillaries for structural analysis. Researchers should prioritize single-crystal X-ray diffraction with anisotropic temperature factor refinement and account for extinction effects during data processing .

Q. How is thallium triacetate synthesized, and what purity validation methods are recommended?

Synthesis involves dissolving anhydrous thallium triacetate in distilled water, followed by slow evaporation at room temperature to yield monohydrate crystals . Purity validation requires elemental analysis (C/H/O/Tl ratios), X-ray diffraction for phase confirmation, and spectroscopic methods (e.g., FT-IR for acetate ligand coordination). For reproducibility, document solvent ratios, crystallization conditions, and decomposition kinetics .

Q. What safety protocols are critical when handling thallium triacetate in laboratory settings?

Thallium triacetate is acutely toxic (Acute Tox. 2) and requires stringent controls:

- Use fume hoods and impermeable gloves (e.g., nitrile).

- Monitor airborne particles via ICP-MS or AAS to ensure levels remain below 0.1 mg/m³ .

- Dispose of waste through certified hazardous waste facilities, adhering to IATA Dangerous Goods Regulations for transport .

Advanced Research Questions

Q. How does thallium triacetate mediate oxidation reactions in olefins, and what factors influence its regioselectivity?

Thallium triacetate oxidizes olefins via electrophilic addition, forming cyclic acetoxonium intermediates. In norbornenyl systems, neighboring group participation (e.g., endo-syn acetoxylation) dominates, with stereoelectronic effects dictating product distribution . Kinetic studies (Table II, ) show substituent-dependent rate constants (ρ = -1.15 for aryl dimethylsilanes), suggesting a Hammett-type correlation. Optimize reaction conditions by adjusting solvent polarity (acetic acid preferred) and Tl(III) concentration to suppress side reactions like over-oxidation .

Q. What experimental strategies resolve contradictions in reaction kinetics or mechanistic pathways for Tl(III)-mediated transformations?

Discrepancies in kinetic data (e.g., variable rate constants for analogous substrates) may arise from:

- Solvent coordination effects : Competitive ligand binding in polar aprotic solvents alters Tl(III) reactivity .

- Anisotropic extinction in crystallography : Overlooked extinction corrections in structural studies can skew bond-length interpretations, necessitating rigorous data refinement (e.g., omit high-intensity reflections) .

- Trace moisture : Hydrolysis of Tl(III) acetate generates Tl(OH)₂⁺, complicating mechanistic analysis. Use Karl Fischer titration to verify anhydrous conditions .

Q. How can researchers design experiments to probe the ligand-exchange dynamics of thallium triacetate in solution?

- NMR spectroscopy : Monitor acetate ligand exchange using ¹H or ¹³C NMR in deuterated acetic acid. Chemical shift perturbations indicate coordination changes .

- Isothermal titration calorimetry (ITC) : Quantify binding affinities of competing ligands (e.g., water, alcohols) to Tl(III) .

- Computational modeling : DFT calculations (e.g., B3LYP/def2-TZVP) predict ligand-exchange barriers and transition states, validated against experimental kinetics .

Methodological and Data Analysis Considerations

Q. What are best practices for reporting crystallographic data on thallium triacetate derivatives?

- Include CIF files with refined anisotropic displacement parameters and hydrogen-bonding tables .

- Validate structural models using checkCIF/PLATON to flag symmetry errors or unrealistic bond lengths.

- For unstable crystals, describe encapsulation methods (e.g., Lindemann capillaries) and decomposition rates .

Q. How should researchers address reproducibility challenges in Tl(III)-catalyzed reactions?

- Detailed supplementary materials : Provide exact reagent grades, purification protocols, and reaction monitoring data (e.g., TLC, GC-MS traces) .

- Triangulation : Cross-validate results using multiple techniques (e.g., compare NMR yields with gravimetric analysis) .

- Negative controls : Test for trace metal contaminants (e.g., Hg²⁺, Pb²⁺) via ICP-OES, which may catalyze competing pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.